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Saccharin

Food Science Thermal Stability Shelf-Life

Formulating heat-processed or low-pH products? Aspartame degrades under such conditions, leading to sweetness loss and failed batches. Saccharin salts offer a proven solution. • Thermal stability up to 150°C, compatible with baking and autoclaving • Aqueous solubility of 0.67 g/mL for concentrated syrup production • ADI of 5 mg/kg bw/day (JECFA) allows higher safety margins vs. sucralose • Synergistic blending with cyclamate (10:1) masks bitter aftertaste and potentiates sweetness

Molecular Formula C7H5NO3S
Molecular Weight 183.19 g/mol
CAS No. 128-44-9; 81-07-2
Cat. No. B15558761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSaccharin
CAS128-44-9; 81-07-2
Molecular FormulaC7H5NO3S
Molecular Weight183.19 g/mol
Structural Identifiers
InChIInChI=1S/C7H5NO3S/c9-7-5-3-1-2-4-6(5)12(10,11)8-7/h1-4H,(H,8,9)
InChIKeyCVHZOJJKTDOEJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 1 kg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitygreater than or equal to 100 mg/mL at 75 °F (NTP, 1992)
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992)
1 G SOL IN 2.6 ML WATER, 4.7 ML ALC /CALCIUM SALT/.
FREELY SOL IN WATER. /AMMONIUM SALT/
Slightly soluble in benzene, ethyl ether, chloroform;  soluble in acetone, ethanol
Slightly soluble in deuterated dimethylsulfoxide
1 g dissolves 31 mL alcohol, 12 mL acetone, and in about 50 mL glycerol;  freely soluble in solution of alkali carbonates;  slightly soluble in chloroform, ether
Soluble in amyl acetate, ethyl acetate
For more Solubility (Complete) data for SACCHARIN (7 total), please visit the HSDB record page.
4 mg/mL at 25 °C

Saccharin Procurement Guide: Specifications & Performance


Saccharin (CAS 128-44-9, 81-07-2) is a non-nutritive, high-intensity artificial sweetener belonging to the sulfonamide class of compounds. It is most commonly used in its sodium and calcium salt forms [1]. Its defining characteristics are high potency, stability over a wide range of processing conditions, and extensive regulatory history [2].

Reported thermal and pH stability supports heat-processed and acidic formulations
High water solubility facilitates concentrated syrup and beverage base preparation
Extensive regulatory history with recently expanded ADI provides intake flexibility

Saccharin Selection: Why Substitution Fails


Interchanging high-intensity sweeteners is not straightforward due to significant differences in thermal stability, pH tolerance, safety and regulatory profiles, and synergistic behavior [1]. For example, aspartame degrades under heat and acidic conditions [2], cyclamate exhibits high metabolic variability and is banned in major markets [3], and sucralose is more potent but faces evolving safety assessments and has a lower ADI [4]. These differences directly impact product shelf-life, target market viability, and formulation costs, making a generic substitution approach unsuitable for rigorous scientific or industrial use.

Aspartame

Heat and acid labile; degrades in baking and acidic beverages, limiting application overlap.

Cyclamate

Banned in US/EU markets due to metabolic concerns; market access and regulatory risk.

Sucralose

Lower ADI (300 mg/d) may constrain high-consumption product formulation headroom.

Saccharin Comparative Performance vs. Alternatives


Thermal & pH Stability vs. Aspartame

Saccharin demonstrates superior stability under thermal and acidic conditions compared to the widely used sweetener aspartame, which is known to degrade. Saccharin is stable across a pH range of 2 to 7 and at temperatures up to 150°C (302°F) [1]. In contrast, aspartame is only stable under cold conditions and breaks down at elevated temperatures and low pH, limiting its application [2].

Thermal & pH Stability
Head-to-head
Saccharin: stable up to 150°C, pH 2–7; Aspartame: degrades at high temp. and low pH
Supports formulation in heat-processed and acidic systems
Based on published stability comparisons
Food Science Thermal Stability Shelf-Life

Hydrolytic Stability Under High-Heat Processing

A 1951 study demonstrated that saccharin in aqueous buffered solutions at pH 3.3, 7.0, and 8.0 remains unaffected by heating at 100, 125, and 150°C for one hour [1]. This high level of hydrolytic stability provides a quantifiable advantage in manufacturing processes involving hot-fill or retort sterilization.

Hydrolytic Stability
Reported
No degradation after 1 h at 100–150°C, pH 3.3–8.0 (aqueous buffer)
Indicates robust hydrolytic stability for retort/UHT processes
Single 1951 study; confirm in product matrix
Food Processing Hydrolytic Stability Accelerated Shelf-Life Testing

Solubility of Saccharin Salts

Both the sodium and calcium salt forms of saccharin exhibit high water solubility, a critical parameter for liquid formulations. The aqueous solubility of both salts is approximately 0.67 g/mL [1]. This high solubility is advantageous for creating concentrated syrups and ensures rapid dissolution in beverage manufacturing.

Solubility of Salts
Class-level
~0.67 g/mL for sodium/calcium saccharin (room temp. water)
Reported high solubility supports liquid concentrate preparation
Verify with specific salt grade and temperature
Formulation Science Solubility Ingredient Functionality

ADI Comparison vs. Sucralose & Steviol Glycosides

Regulatory risk assessment, measured by the Acceptable Daily Intake (ADI), provides a quantifiable safety benchmark. The JECFA ADI for saccharin is 5 mg/kg bw/day, while EFSA increased its ADI to 9 mg/kg bw/day in 2024 [1]. For a 60 kg adult, this translates to a maximum daily intake of 900 mg [2]. Comparatively, sucralose has a JECFA ADI of 5 mg/kg bw/day (300 mg daily) and steviol glycosides have an ADI of 4 mg/kg bw/day (240 mg daily) [2].

ADI Comparison
Head-to-head
Saccharin ADI: 5–9 mg/kg bw/d (max 900 mg/d for 60 kg); Sucralose: 5 mg/kg (300 mg/d); Steviol glycosides: 4 mg/kg (240 mg/d)
Higher daily intake ceiling supports formulation flexibility
Regulatory values; confirm current local limits
Regulatory Toxicology Food Safety ADI

Synergistic Sweetness & Bitterness Mitigation with Cyclamate

Formulating saccharin with cyclamate in a specific ratio leads to quantifiable improvements in sensory profile. A taste panel study demonstrated that a 10:1 mixture of cyclamate to saccharin exhibits 'potentiation of sweetness' beyond the additive effect of its components and minimizes off-taste [1]. This is mechanistically supported by evidence that cyclamate inhibits the TAS2R bitter taste receptors activated by saccharin [2].

Synergy with Cyclamate
Head-to-head
10:1 cyclamate:saccharin blend enhances sweetness and reduces bitterness vs. individual sweeteners
Blending strategy addresses bitter aftertaste in taste panels
IP considerations apply; confirm sensory profile in final matrix
Flavor Science Sensory Analysis Synergy

Saccharin Optimal Application Scenarios


Thermally Processed Foods & Beverages

Saccharin's demonstrated stability at high temperatures (up to 150°C) and across a broad pH range (2-7) makes it the preferred non-nutritive sweetener for products requiring heat sterilization or baking, where aspartame would degrade and lose sweetness [1].

High-Volume Low-Calorie Liquid Formulations

The high aqueous solubility (0.67 g/mL) of saccharin salts enables the creation of stable, concentrated syrups for the beverage industry. Furthermore, its favorable ADI (allowing up to 900 mg daily for a 60 kg adult) provides a larger safety margin for products with high consumer intake compared to alternatives like sucralose or stevia [2].

Blended Sweetener Systems for Superior Taste

For manufacturers seeking to mitigate the bitter aftertaste of saccharin while maintaining cost-effectiveness and sweetness intensity, the evidence supports using saccharin in a synergistic blend with cyclamate (e.g., a 10:1 ratio) [3]. This specific combination not only masks the off-taste but also potentiates overall sweetness [4].

Application
Selection Property
Validation Focus
Heat-processed food & beverage systems
Reported thermal and pH stability
Stability under processing conditions
High-volume low-calorie beverages
High solubility and ADI headroom
Concentration limits and intake safety margin review
Sweetener blends for taste improvement
Synergistic sweetness with cyclamate
Sensory profile and bitterness mitigation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


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